molecular formula C13H11NO3S B2387897 4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid CAS No. 313260-44-5

4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid

Cat. No.: B2387897
CAS No.: 313260-44-5
M. Wt: 261.3
InChI Key: DRUFFVMRPBNBPZ-UHFFFAOYSA-N
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Description

4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid is a benzoic acid derivative featuring a thiophene-2-carbonylamino substituent at the 3-position and a methyl group at the 4-position. Its molecular formula is C₁₃H₁₁NO₃S, with a molecular weight of 261.30 g/mol .

The compound’s synthesis typically involves coupling reactions between 3-amino-4-methylbenzoic acid and thiophene-2-carbonyl chloride under acidic or catalytic conditions. Structural analogs of this compound have been explored as intermediates in kinase inhibitors, such as nilotinib (a BCR-ABL tyrosine kinase inhibitor), highlighting its pharmacological relevance .

Properties

IUPAC Name

4-methyl-3-(thiophene-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-8-4-5-9(13(16)17)7-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFFVMRPBNBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid. These compounds are often evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of microtubule polymerization, similar to other known antitumor agents. This mechanism is vital as it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis.
  • Case Studies : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative activity against several cancer types, including leukemia and breast cancer. For instance, compounds synthesized from this scaffold demonstrated IC50 values ranging from 2.6 nM to 18 nM against various human cancer cell lines, outperforming traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Studies indicate that modifications at specific positions on the thiophene and benzoic acid moieties can significantly enhance biological activity.

CompoundIC50 (nM)Cancer Type
3c2.6Osteosarcoma
3d12Breast Cancer
3e18Leukemia

This table summarizes the potency of selected derivatives against different cancer types, illustrating how structural modifications can lead to improved therapeutic agents .

Antioxidant Properties

In addition to anticancer activity, this compound derivatives have been investigated for their antioxidant capabilities. These compounds can mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation.

Anti-inflammatory Effects

Some studies have indicated that thiophene-containing compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The anti-inflammatory mechanisms often involve the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways .

Dyes and Conductive Polymers

The unique chemical structure of thiophene derivatives allows their application in materials science, particularly in organic electronics and dye production. The ability of these compounds to conduct electricity makes them suitable for use in organic photovoltaic cells and sensors.

Bio-diagnostics

Due to their biological activity and stability, derivatives of this compound are being explored for use in bio-diagnostic applications, such as biosensors that detect specific biomolecules or pathogens .

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its thiophene-2-carbonylamino group. Key analogs and their differences include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings Reference
4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid Thiophene-2-carbonylamino, methyl group 261.30 Kinase inhibitor intermediate, enzyme modulation
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid Pyrimidine-pyridinyl amino group 306.32 Key intermediate in nilotinib synthesis
4-{[(Thiophen-2-ylmethyl)amino]methyl}benzhydroxamic acid Thiophene-methylamino and hydroxamic acid 263.09 HDAC10 inhibition, autophagy modulation
2F-MPSBA (4-methyl-3-(4,4-difluoro-1-piperidinylsulfonyl)benzoic acid) Sulfonyl-piperidinyl group 319.30 Synthetic cannabinoid precursor
4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA) Prenyl group and hydroxyl substitution 206.24 Cell-cycle inhibition in HeLa cells

Physicochemical Properties

  • Solubility : The benzoic acid core confers moderate water solubility, enhanced by polar substituents (e.g., hydroxamic acid in vs. lipophilic pyridinyl groups in ).
  • Synthetic Accessibility: The thiophene-2-carbonylamino derivative is synthesized via straightforward coupling reactions, unlike pyrimidine-based analogs requiring multi-step cyclization .

Key Research Findings

  • Kinase Inhibitor Development: Derivatives like 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid exhibit IC₅₀ values in the nanomolar range for BCR-ABL inhibition, while thiophene analogs are less potent but more synthetically tractable .
  • HDAC10 Specificity: The hydroxamic acid analog shows 97% purity and sub-micromolar activity, suggesting superior target engagement compared to non-hydroxamate benzoic acids.
  • Toxicological Profiles: Sulfonyl and halogenated derivatives (e.g., 2F-MPSBA) may pose higher metabolic stability but increased risk of off-target effects compared to thiophene-carbonylamino analogs .

Biological Activity

4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid (CAS No. 313260-44-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H11NO3S
  • Molecular Weight : 261.3 g/mol
  • LogP (Predicted) : 2.71
  • Structure : The compound features a thiophene ring attached to an amino group and a carboxylic acid, which are critical for its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Antioxidant Activity : The presence of the thiophene moiety may contribute to antioxidant properties, which are crucial in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, suggesting that this compound might modulate inflammatory pathways.

Biological Activity Data

The following table summarizes findings related to the biological activity of this compound:

Biological Activity Mechanism Reference
Enzyme InhibitionInhibits specific metabolic enzymes
Antioxidant ActivityScavenges reactive oxygen species
Anti-inflammatory EffectsModulates cytokine production

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of various benzoic acid derivatives, including this compound, on cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
  • Pharmacological Evaluation :
    • Research published in Pharmaceuticals highlighted the role of similar compounds in overcoming drug resistance in cancer cells. The findings suggest that this compound could enhance the efficacy of traditional chemotherapeutics by modulating resistance pathways .
  • Toxicological Assessment :
    • Toxicity profiling conducted through ToxCast revealed insights into the safety profile of related compounds. While specific data on this compound is limited, structural analogs showed varied toxicity levels across different biological assays, indicating a need for further investigation into the safety and efficacy of this compound .

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